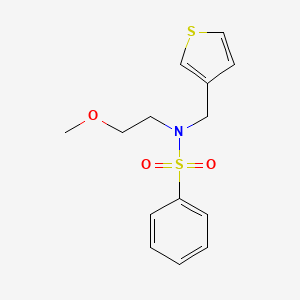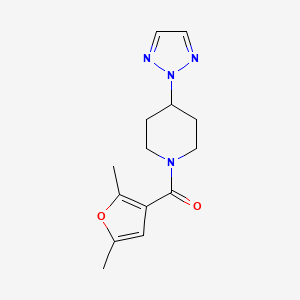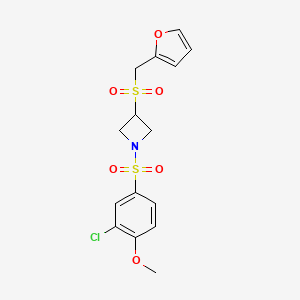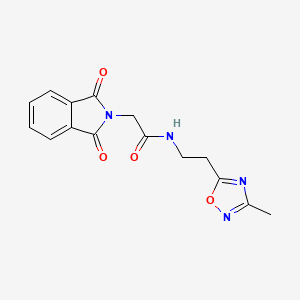
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide, also known as MTSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTSB is a sulfonamide derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Research has shown that derivatives of benzenesulfonamide, particularly those involving zinc phthalocyanines substituted with benzenesulfonamide groups, exhibit remarkable properties suitable for photodynamic therapy (PDT). Such compounds demonstrate good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential Type II photosensitizers for cancer treatment in PDT. These properties indicate the compound's potential in contributing to therapeutic strategies against cancer through the mechanism of photodynamic action (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Development
N-substituted benzenesulfonamides have been investigated for their role as enzyme inhibitors, showcasing potential therapeutic benefits. For instance, specific derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation. Inhibition of this enzyme could be relevant for exploring treatments for neurological disorders, demonstrating the therapeutic potential of benzenesulfonamide derivatives in modulating biochemical pathways associated with disease states (Röver et al., 1997).
Antibacterial Applications
Some derivatives of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide have been synthesized and evaluated for their antibacterial properties. For example, new series of benzenesulfonamides were tested against Escherichia coli, with certain compounds identified as potent inhibitors of bacterial strains. This research contributes to the development of new antibacterial agents, highlighting the chemical's role in addressing bacterial infections and resistance (Abbasi et al., 2019).
Carbonic Anhydrase Inhibition
N-substituted benzenesulfonamides have also been explored for their inhibitory activity against carbonic anhydrase, an enzyme of significant interest due to its role in various physiological and pathological processes. Studies involving the binding of these compounds to human carbonic anhydrase isoforms have provided insights into their mechanism of inhibition, which could be exploited in designing drugs for conditions such as glaucoma and edema (Di Fiore et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-18-9-8-15(11-13-7-10-19-12-13)20(16,17)14-5-3-2-4-6-14/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMKJIXVICNFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2797580.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2797581.png)
amino}acetate](/img/structure/B2797585.png)
![(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2797587.png)
![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2797590.png)





![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)